molecular formula C13H19NO3 B6270471 tert-butyl N-[(2-hydroxy-3-methylphenyl)methyl]carbamate CAS No. 2580223-66-9

tert-butyl N-[(2-hydroxy-3-methylphenyl)methyl]carbamate

Cat. No.: B6270471
CAS No.: 2580223-66-9
M. Wt: 237.3
InChI Key:
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Description

tert-Butyl N-[(2-hydroxy-3-methylphenyl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-hydroxy-3-methylphenyl)methyl]carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with 2-hydroxy-3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2-hydroxy-3-methylphenyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-hydroxy-3-methylphenyl)methyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The hydroxy group can participate in hydrogen bonding, stabilizing the compound in various environments .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(2-hydroxy-3-methylphenyl)methyl]carbamate is unique due to the presence of the hydroxy and methylphenyl groups, which enhance its reactivity and stability. These functional groups allow for specific interactions in chemical and biological systems, making it a versatile compound in various applications .

Properties

CAS No.

2580223-66-9

Molecular Formula

C13H19NO3

Molecular Weight

237.3

Purity

95

Origin of Product

United States

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